CX-6258 was synthesized through a multi-step process that involved the formation of key intermediates leading to the final product. The synthesis typically begins with the preparation of an indolinone derivative, which is then reacted with a furan moiety to introduce the necessary functional groups.
The technical details of the synthesis include:
The molecular structure of CX-6258 features a complex arrangement that includes an indolinone core, a furan ring, and various substituents that enhance its binding affinity to the target kinases. The crystal structure has been resolved at 2.44 Å resolution, revealing key interactions between CX-6258 and the PIM1 kinase .
CX-6258 primarily functions through competitive inhibition of ATP binding at the active sites of PIM kinases. The compound's interactions can be summarized as follows:
The mechanism by which CX-6258 exerts its effects involves several key processes:
The pharmacokinetic profile shows good bioavailability when administered orally, supporting its potential use in therapeutic applications .
CX-6258 is primarily utilized in scientific research focused on cancer therapy due to its potent inhibitory effects on PIM kinases. Its applications include:
The Pim kinase family (Proviral Integration site for Moloney murine leukemia virus), comprising three serine/threonine kinases—Pim-1, Pim-2, and Pim-3—functions as a critical regulator of cellular growth, immunoregulation, and oncogenesis. These kinases lack a regulatory domain, rendering them constitutively active and dependent on transcriptional/translational control [6]. Overexpression of Pim kinases is documented across diverse malignancies, including hematological cancers (e.g., leukemia, lymphoma) and solid tumors (e.g., prostate, lung, pancreatic cancers) [1] [6]. Their oncogenicity stems from phosphorylation of substrates governing:
Monospecific Pim inhibition faces limitations due to functional redundancy among isoforms. For example, Pim-1 and Pim-2 share overlapping roles in cell survival, while Pim-3 supports metabolic adaptation in hypoxic tumors [1] [6]. Compensatory upregulation of untargeted isoforms frequently drives resistance to selective inhibitors [1]. Pan-Pim inhibition offers distinct advantages:
CX-6258 emerged as a rationally designed, orally bioavailable pan-Pim kinase inhibitor to address the limitations of earlier compounds (e.g., AZD1208’s toxicity). Its development followed structure-activity relationship optimization of oxindole-based derivatives, yielding nanomolar potency against all three isoforms [2] [5]:
Table 1: Biochemical Potency of CX-6258 Against Pim Kinases
Kinase Isoform | IC₅₀ Value | Inhibition Constant (Kᵢ) |
---|---|---|
Pim-1 | 5 nM | 5 nM |
Pim-2 | 25 nM | Not reported |
Pim-3 | 16 nM | Not reported |
CX-6258’s specificity (>500 nM IC₈₀ against 107 other kinases) and oral efficacy positioned it as a promising candidate for clinical translation [5].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: